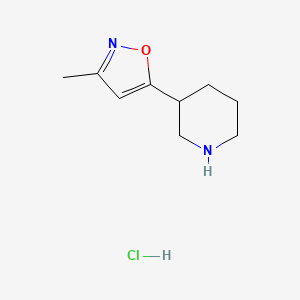

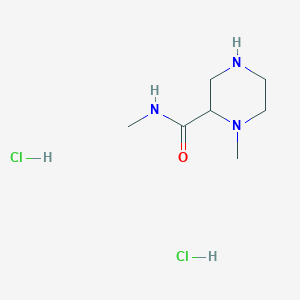

3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine

Overview

Description

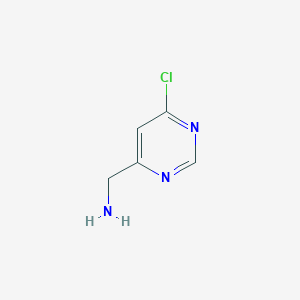

The compound “3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine” is a complex organic molecule that contains a thiophene ring and a thiadiazole ring. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Thiadiazole is a type of diazole with two nitrogen atoms and one sulfur atom in a five-membered ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. These properties are determined by the structure of the compound and its functional groups .Scientific Research Applications

Antinociceptive Activity

This compound has been studied for its potential to alleviate pain. Research indicates that derivatives of this molecule exhibit significant antinociceptive effects in mouse models of tonic pain, such as the formalin test . These findings suggest that the compound could be developed into a new class of painkillers that may be particularly effective in treating chronic pain conditions.

Antiallodynic Properties

In addition to its antinociceptive activity, this compound has shown promise in treating neuropathic pain . It has demonstrated antiallodynic properties in models of chemotherapy-induced peripheral neuropathy . This application is particularly relevant for cancer patients who suffer from pain as a side effect of chemotherapy.

Analgesic Effectiveness

The compound’s analgesic effectiveness has been evaluated in various pain models. It has been found to have an analgesic effect without inducing sedative side effects at active doses . This property is crucial for maintaining the quality of life in patients requiring pain management.

Anticonvulsant Potential

Derivatives of this compound have been explored for their anticonvulsant properties . Studies suggest that they could be effective in treating conditions like epilepsy, as they show activity in animal models of seizures . The compound’s ability to modulate neuronal voltage-sensitive sodium and calcium channels may underlie its anticonvulsant effects.

Molecular Structure Analysis

The crystal structure of related compounds has been determined, which aids in understanding the molecular interactions and stability of the compound . Such structural analyses are fundamental for the rational design of drugs and for predicting the behavior of these compounds in biological systems.

Hybrid Compound Synthesis

This compound serves as a building block for creating new hybrid molecules with potential therapeutic applications. The synthesis of such hybrids could lead to the development of drugs with dual or multiple modes of action, enhancing their efficacy and reducing side effects .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is known that this compound has shown significant antinociceptive effects , suggesting that it may interact with pain receptors or pathways.

Mode of Action

It has been observed to have antinociceptive properties , indicating that it may interact with pain receptors or pathways to reduce the perception of pain.

Biochemical Pathways

Given its antinociceptive properties , it is likely that this compound affects pathways related to pain perception and response.

Result of Action

The most notable result of the action of 3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine is its antinociceptive effect

properties

IUPAC Name |

3-(3-methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S2/c1-4-2-3-11-5(4)6-9-7(8)12-10-6/h2-3H,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADVHDWAXMKBGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2=NSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1455092.png)

![2-{4-[(Methylamino)methyl]phenoxy}-nicotinonitrile hydrochloride](/img/structure/B1455098.png)

![2-Chloro-N-[3-(ethylthio)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide](/img/structure/B1455100.png)

![2-(tert-Butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid](/img/structure/B1455102.png)

![9,10-Dihydro-9,10-[3,4]thiophenoanthracene](/img/structure/B1455104.png)